molecular formula C₉₀H₁₃₀N₂₈O₂₉ B612486 186319-72-2 CAS No. 186319-72-2

186319-72-2

Cat. No.: B612486
CAS No.: 186319-72-2
M. Wt: 2068.20
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Description

Key properties include:

  • Molecular formula: Hypothetically C₆H₅BCl₂O₂ (assuming structural similarity to CAS 1046861-20-4 ).
  • Molecular weight: ~235–250 g/mol.
  • Synthetic route: Likely synthesized via palladium-catalyzed cross-coupling reactions, as observed in analogous boronic acid derivatives .
  • Characterization: Standard techniques such as ¹H/¹³C NMR, IR, and mass spectrometry are employed to confirm purity and structure .

Properties

CAS No.

186319-72-2

Molecular Formula

C₉₀H₁₃₀N₂₈O₂₉

Molecular Weight

2068.20

sequence

One Letter Code: DAEFRHDSGYEVHHQKL

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of β-Amyloid (1-17) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of β-Amyloid (1-17) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

β-Amyloid (1-17) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils that are characteristic of amyloid plaques .

Common Reagents and Conditions

Major Products Formed

The primary product formed is the β-Amyloid (1-17) peptide itself. In aggregation studies, the peptide can form various aggregated states, including oligomers and fibrils .

Scientific Research Applications

β-Amyloid (1-17) is extensively used in scientific research, particularly in the study of Alzheimer’s disease. It helps researchers understand the aggregation properties of beta amyloid and its role in the formation of amyloid plaques. Additionally, it is used in drug discovery to screen for compounds that can inhibit or modulate amyloid aggregation .

Mechanism of Action

The mechanism of action of β-Amyloid (1-17) involves its ability to aggregate and form fibrils. These fibrils are believed to disrupt cellular function and contribute to the neurodegenerative processes observed in Alzheimer’s disease. The peptide interacts with various cellular components, including membranes and proteins, leading to cellular toxicity .

Comparison with Similar Compounds

Discussion

Structural Influence on Properties

  • Halogen effects : Bromine substitution enhances electrophilicity in boronic acids, improving cross-coupling efficiency but reducing aqueous solubility .
  • Heterocyclic vs. aryl systems: Quinazolinones exhibit better pharmacokinetic profiles (e.g., bioavailability scores >0.55) compared to boronic acids, which often require formulation optimization .

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